3,3-Dimethyl-2'-trifluoromethylbutyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

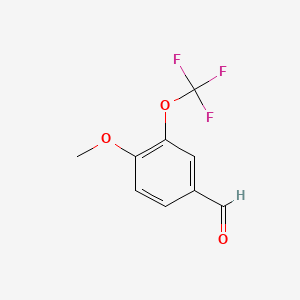

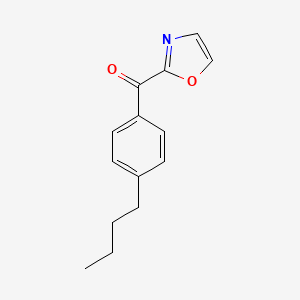

3,3-Dimethyl-2'-trifluoromethylbutyrophenone, also known as TFM-B, is a chemical compound belonging to the family of trifluoromethylbutyrophenone compounds. It is a white solid with a molecular weight of 278.3 g/mol and a melting point of 114-116 °C. TFM-B is widely used in the pharmaceutical and industrial chemical industries due to its high solubility in water and its ability to act as a solvent.

Aplicaciones Científicas De Investigación

1. Synthesis and Utilization in Cyclopropane Derivatives

The trifluoromethylated cyclopropane derivatives, created through alkylation reactions involving compounds similar to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone, have been utilized for further chemical transformations. For instance, these derivatives underwent ring-opening and cyclization reactions to produce trifluoromethylated dihydroaminothiophenes and aminothiophenes, highlighting the compound's utility in creating complex chemical structures (Kasai et al., 2012).

2. Role in Fluorination Techniques

Microwave-assisted fluorination techniques have been enhanced using derivatives of 3,3-Dimethyl-2'-trifluoromethylbutyrophenone. This method, involving fluorinating agents like Selectfluor™, demonstrates a reduction in reaction time and reagent consumption, emphasizing the chemical's role in improving synthetic efficiencies in fluorination reactions (Thvedt et al., 2009).

3. Catalytic Applications in Organic Synthesis

Compounds structurally related to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone have been used as catalysts or reagents in various organic reactions. For example, the synthesis and crystal structure of dimethyltin(IV) compounds derived from similar compounds have been described, with the resultant coordination polymer being used as a heterogeneous catalyst for the Baeyer–Villiger oxidation of ketones (Martins et al., 2016).

Material Science and Engineering Applications

1. Polymer Synthesis and Characterization

Novel fluorinated aromatic polyimides, derived from compounds structurally similar to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone, have been synthesized. These polyimides exhibit excellent thermal stability, optical transparency, and outstanding mechanical properties, marking their significance in the field of material science and engineering (Li et al., 2006).

2. Electrocarboxylation in Ionic Liquids

Research exploring the electroreduction of compounds similar to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone in dry ionic liquids has shown potential in the field of green chemistry. The study's findings on product distribution and proton availability during electrocarboxylation processes offer insights into the applicability of these compounds in environmentally friendly chemical processes (Zhao et al., 2014).

Propiedades

IUPAC Name |

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVKXVDPGHKAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642401 |

Source

|

| Record name | 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2'-trifluoromethylbutyrophenone | |

CAS RN |

898764-72-2 |

Source

|

| Record name | 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)